molecular formula C16H19NO2 B13477891 2-{[(Naphthalen-1-yl)methyl]amino}pentanoic acid

2-{[(Naphthalen-1-yl)methyl]amino}pentanoic acid

Katalognummer: B13477891
Molekulargewicht: 257.33 g/mol
InChI-Schlüssel: LLILTEIXGBAZSM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[(Naphthalen-1-yl)methyl]amino}pentanoic acid is an organic compound that features a naphthalene ring attached to an amino acid derivative

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Naphthalen-1-yl)methyl]amino}pentanoic acid typically involves the reaction of naphthalene derivatives with amino acid precursors. One common method includes the condensation of naphthalene-1-carbaldehyde with an amino acid ester, followed by hydrolysis to yield the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is often refluxed in a suitable solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

2-{[(Naphthalen-1-yl)methyl]amino}pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.

    Reduction: Reduction of the amino group can lead to the formation of secondary amines.

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-{[(Naphthalen-1-yl)methyl]amino}pentanoic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-{[(Naphthalen-1-yl)methyl]amino}pentanoic acid involves its interaction with specific molecular targets. The naphthalene ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the amino acid moiety can interact with enzymes, inhibiting their activity and affecting various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-{[(Naphthalen-1-yl)methyl]amino}pentanoic acid is unique due to the combination of the naphthalene ring and the amino acid moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Eigenschaften

Molekularformel

C16H19NO2

Molekulargewicht

257.33 g/mol

IUPAC-Name

2-(naphthalen-1-ylmethylamino)pentanoic acid

InChI

InChI=1S/C16H19NO2/c1-2-6-15(16(18)19)17-11-13-9-5-8-12-7-3-4-10-14(12)13/h3-5,7-10,15,17H,2,6,11H2,1H3,(H,18,19)

InChI-Schlüssel

LLILTEIXGBAZSM-UHFFFAOYSA-N

Kanonische SMILES

CCCC(C(=O)O)NCC1=CC=CC2=CC=CC=C21

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.